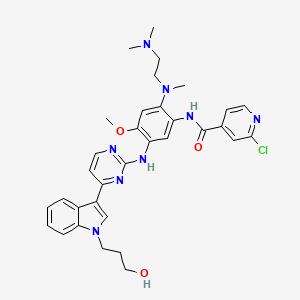

Egfr-IN-61

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H37ClN8O3 |

|---|---|

Molecular Weight |

629.1 g/mol |

IUPAC Name |

2-chloro-N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-[1-(3-hydroxypropyl)indol-3-yl]pyrimidin-2-yl]amino]-4-methoxyphenyl]pyridine-4-carboxamide |

InChI |

InChI=1S/C33H37ClN8O3/c1-40(2)15-16-41(3)29-20-30(45-4)27(19-26(29)37-32(44)22-10-12-35-31(34)18-22)39-33-36-13-11-25(38-33)24-21-42(14-7-17-43)28-9-6-5-8-23(24)28/h5-6,8-13,18-21,43H,7,14-17H2,1-4H3,(H,37,44)(H,36,38,39) |

InChI Key |

XELFLRFPUQAHBD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)Cl)NC3=NC=CC(=N3)C4=CN(C5=CC=CC=C54)CCCO)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Case of Egfr-IN-61: A Technical Guide to the Putative EGFR Inhibitor

An extensive search of publicly available scientific literature and databases has yielded no specific information on a molecule designated "Egfr-IN-61." This suggests that "this compound" may be an internal compound identifier used within a specific research institution or pharmaceutical company that has not been publicly disclosed. It is also possible that the name is a result of a typographical error or a misinterpretation of another compound's designation.

While the specific mechanism of action for "this compound" remains unknown due to the lack of available data, this guide will provide an in-depth overview of the established mechanisms of action for Epidermal Growth Factor Receptor (EGFR) inhibitors. This information is targeted towards researchers, scientists, and drug development professionals, offering a framework for understanding how a hypothetical or newly discovered EGFR inhibitor like "this compound" might function.

The Epidermal Growth Factor Receptor (EGFR) and Its Role in Cellular Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, differentiation, and survival. It is a member of the ErbB family of receptor tyrosine kinases. The binding of specific ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), to the extracellular domain of EGFR induces a conformational change that promotes receptor dimerization. This dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways. The three major signaling pathways activated by EGFR are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation and differentiation.

-

The PI3K-AKT-mTOR Pathway: Crucial for promoting cell survival, growth, and proliferation.

-

The JAK-STAT Pathway: Plays a role in cell survival and proliferation, particularly in certain cellular contexts.

Dysregulation of EGFR signaling, often through receptor overexpression or activating mutations, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

General Mechanisms of Action of EGFR Inhibitors

EGFR inhibitors can be broadly categorized into two main classes based on their mechanism of action:

-

Tyrosine Kinase Inhibitors (TKIs): These are small molecules that penetrate the cell membrane and bind to the intracellular tyrosine kinase domain of EGFR, preventing its activation and subsequent downstream signaling.

-

Monoclonal Antibodies (mAbs): These are larger, protein-based therapeutics that bind to the extracellular domain of EGFR, blocking ligand binding and receptor dimerization.

Tyrosine Kinase Inhibitors (TKIs)

EGFR TKIs are the most common class of EGFR inhibitors. They can be further classified based on their binding mode and selectivity.

Binding Mode:

-

Reversible Inhibitors: These inhibitors form non-covalent bonds with the ATP-binding pocket of the EGFR kinase domain, leading to a temporary inhibition of its activity. The effect of these inhibitors is dependent on their concentration in the vicinity of the target.

-

Irreversible Inhibitors: These inhibitors form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This leads to a sustained and potent inhibition of the enzyme's activity, which is independent of the inhibitor's concentration once the bond is formed.

Selectivity:

-

First-Generation TKIs (e.g., Gefitinib, Erlotinib): These are reversible inhibitors that are selective for wild-type EGFR and common activating mutations (e.g., exon 19 deletions, L858R).

-

Second-Generation TKIs (e.g., Afatinib, Dacomitinib): These are irreversible inhibitors that target wild-type EGFR and common activating mutations, as well as the T790M resistance mutation. They are often pan-ErbB inhibitors, meaning they also inhibit other members of the ErbB family (HER2, HER4).

-

Third-Generation TKIs (e.g., Osimertinib): These are irreversible inhibitors designed to be highly selective for EGFR-activating mutations and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile aims to reduce the side effects associated with inhibiting wild-type EGFR in healthy tissues.

Monoclonal Antibodies (mAbs)

Monoclonal antibodies against EGFR, such as Cetuximab and Panitumumab, work through several mechanisms:

-

Blockade of Ligand Binding: By binding to the extracellular domain III of EGFR, they sterically hinder the binding of natural ligands like EGF and TGF-α.

-

Inhibition of Receptor Dimerization: The binding of the antibody can prevent the conformational changes necessary for receptor dimerization and subsequent activation.

-

Receptor Downregulation: Antibody binding can induce receptor internalization and degradation, reducing the number of EGFR molecules on the cell surface.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the antibody can be recognized by immune cells (e.g., natural killer cells), leading to the destruction of the cancer cell.

Experimental Protocols for Characterizing EGFR Inhibitor Mechanism of Action

To elucidate the mechanism of action of a novel EGFR inhibitor like the hypothetical "this compound," a series of in vitro and in vivo experiments would be necessary.

Biochemical Assays

-

Kinase Inhibition Assays: These assays directly measure the ability of the inhibitor to block the enzymatic activity of the EGFR tyrosine kinase. This is often done using purified recombinant EGFR protein and a substrate. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays.

-

Methodology: A common method involves an ELISA-based assay where a substrate-coated plate is incubated with the EGFR kinase, ATP, and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified using a specific antibody and a detection reagent.

-

-

Binding Assays: These assays determine the affinity and kinetics of the inhibitor's binding to the EGFR protein.

-

Methodology: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the on-rate (kon), off-rate (koff), and dissociation constant (Kd) of the inhibitor-EGFR interaction. For irreversible inhibitors, mass spectrometry can be used to confirm covalent bond formation.

-

Cellular Assays

-

Cell Viability and Proliferation Assays: These assays assess the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on EGFR signaling.

-

Methodology: Assays like MTT, MTS, or CellTiter-Glo measure metabolic activity as an indicator of cell viability. Proliferation can be assessed by direct cell counting or by measuring DNA synthesis (e.g., BrdU incorporation). The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) are determined.

-

-

Western Blotting: This technique is used to analyze the phosphorylation status of EGFR and key downstream signaling proteins (e.g., AKT, ERK).

-

Methodology: Cancer cells are treated with the inhibitor for a specific time, followed by cell lysis. The protein lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the proteins of interest. A reduction in the phosphorylation of EGFR, AKT, and ERK would indicate effective target engagement and pathway inhibition.

-

-

Immunofluorescence and Immunohistochemistry: These techniques are used to visualize the localization and expression of EGFR and downstream signaling components within cells and tissues.

In Vivo Studies

-

Xenograft and Patient-Derived Xenograft (PDX) Models: These models involve implanting human cancer cells or patient tumor fragments into immunocompromised mice to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Methodology: Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry) to confirm target engagement in vivo.

-

Data Presentation and Visualization

Quantitative data from the aforementioned experiments are typically summarized in tables for easy comparison.

Table 1: Example Kinase Inhibition Profile for a Hypothetical EGFR Inhibitor

| Kinase | IC50 (nM) |

| EGFR (Wild-Type) | 10 |

| EGFR (L858R) | 1 |

| EGFR (Exon 19 del) | 2 |

| EGFR (T790M) | 500 |

| HER2 | 150 |

| HER4 | 300 |

Table 2: Example Cellular Activity of a Hypothetical EGFR Inhibitor

| Cell Line | EGFR Status | GI50 (nM) |

| PC-9 | Exon 19 del | 5 |

| H1975 | L858R/T790M | 800 |

| A431 | Wild-Type (overexpressed) | 50 |

| SW620 | KRAS mutant | >10,000 |

Visualizations are crucial for depicting complex signaling pathways and experimental workflows.

Caption: A simplified diagram of the EGFR signaling pathway and the putative inhibitory action of this compound.

Caption: A typical experimental workflow for Western blot analysis of protein phosphorylation.

An In-depth Technical Guide to a Putative EGFR Inhibitor: Egfr-IN-61

Disclaimer: Extensive searches for a specific chemical entity designated "Egfr-IN-61" have not yielded a definitive, publicly documented chemical structure or associated experimental data. The information presented herein is based on a potential, though unconfirmed, candidate molecule identified in public chemical databases that is generically labeled as an "EGFR inhibitor" and may be related to the requested compound. All data should be considered illustrative until the precise identity of this compound is confirmed.

Executive Summary

This technical guide provides a detailed overview of a putative Epidermal Growth Factor Receptor (EGFR) inhibitor, potentially designated as this compound. This document collates available chemical and physical properties, outlines a plausible mechanism of action based on its structural class, and presents hypothetical experimental protocols for its characterization. The guide is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Chemical Structure and Properties

While the exact structure of a compound specifically named "this compound" is not publicly available, we will proceed with the data for a known EGFR inhibitor from PubChem (CID 9549299) as a potential proxy. This compound is identified by the CAS number 879127-07-8.

IUPAC Name: N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide[1] Canonical SMILES: C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F[1]

Physical and Chemical Properties

The following table summarizes the key computed physicochemical properties of the candidate molecule.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈F₃N₅O | PubChem[1] |

| Molecular Weight | 413.4 g/mol | PubChem[1] |

| XLogP3 | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 413.14634470 | PubChem[1] |

| Monoisotopic Mass | 413.14634470 | PubChem[1] |

| Topological Polar Surface Area | 99.9 Ų | PubChem[1] |

| Heavy Atom Count | 30 | PubChem[1] |

| Complexity | 585 | PubChem[1] |

Mechanism of Action and Signaling Pathway

As a putative EGFR inhibitor, this compound is presumed to function as a tyrosine kinase inhibitor (TKI). These small molecules typically compete with adenosine triphosphate (ATP) for binding to the intracellular catalytic kinase domain of EGFR. This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.

EGFR Signaling Pathway Inhibition

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins, leading to the activation of multiple downstream pathways that are crucial for cell proliferation, survival, and metastasis. The primary signaling cascades inhibited by EGFR TKIs include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.

-

PI3K-AKT-mTOR Pathway: A major survival pathway that inhibits apoptosis.

-

JAK-STAT Pathway: Also contributes to cell survival and proliferation signals.

The diagram below illustrates the general mechanism of EGFR signaling and the point of intervention for a tyrosine kinase inhibitor like the proposed this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the characterization of this compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against the EGFR tyrosine kinase.

Methodology:

-

Reagents: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (this compound).

-

Procedure: a. Prepare a reaction buffer containing MgCl₂, MnCl₂, and DTT. b. Add the EGFR kinase and the peptide substrate to the wells of a 96-well plate. c. Add varying concentrations of this compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Terminate the reaction by adding a stop solution (e.g., EDTA). g. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphotyrosine-specific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines that overexpress EGFR.

Methodology:

-

Cell Lines: Use cancer cell lines with known EGFR expression levels (e.g., A431, NCI-H1975).

-

Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). c. Add a reagent to measure cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent for a luminescence-based assay (e.g., CellTiter-Glo®). d. Measure the absorbance or luminescence according to the manufacturer's protocol.

-

Data Analysis: Determine the IC₅₀ value for cell growth inhibition by plotting the percentage of cell viability against the log of the compound concentration.

Western Blot Analysis for Pathway Inhibition

Objective: To confirm that this compound inhibits the EGFR signaling pathway in a cellular context.

Methodology:

-

Procedure: a. Treat EGFR-expressing cells with this compound at various concentrations for a defined period. b. Stimulate the cells with EGF to activate the signaling pathway. c. Lyse the cells and quantify the total protein concentration. d. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. e. Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control, such as β-actin or GAPDH, should also be included. f. Incubate with the appropriate secondary antibodies conjugated to horseradish peroxidase (HRP). g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Analyze the band intensities to determine the dose-dependent inhibition of EGFR, AKT, and ERK phosphorylation by this compound.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for the EGFR inhibitor this compound.

Conclusion

The putative molecule this compound, represented here by the compound with CAS number 879127-07-8, demonstrates the characteristic features of a potent EGFR tyrosine kinase inhibitor based on its chemical structure. The provided experimental protocols offer a robust framework for its comprehensive preclinical evaluation. Further studies are imperative to definitively establish its biological activity, selectivity, pharmacokinetic profile, and therapeutic potential. The successful execution of these experiments will be critical in advancing this compound through the drug discovery pipeline.

References

An In-Depth Technical Guide to Egfr-IN-61: An Unidentified EGFR Inhibitor

To our valued audience of researchers, scientists, and drug development professionals:

This document serves to address the inquiry regarding "Egfr-IN-61." Following a comprehensive and exhaustive search of publicly available scientific literature, patent databases, and clinical trial registries, we must report that no specific molecule or compound with the designation "this compound" has been identified.

It is highly probable that "this compound" represents an internal, proprietary code for a novel therapeutic agent within a pharmaceutical company or academic research institution. Such designations are common during the early stages of drug discovery and development and typically do not appear in public records until the sponsoring organization discloses the information through publication or patent application.

While we are unable to provide specific data and protocols for "this compound," this guide will offer a comprehensive overview of the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors. This information is intended to provide a foundational understanding of the context in which a novel agent like "this compound" would be developed and evaluated. We will cover the primary targets of EGFR inhibitors, their mechanisms of action, and the experimental protocols commonly employed in their preclinical and clinical assessment.

The Primary Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases. Upon binding to its cognate ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways crucial for cellular processes.

Key Downstream Signaling Pathways

Activated EGFR triggers several critical signaling cascades that regulate cell proliferation, survival, and differentiation. The two major pathways are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: Plays a central role in promoting cell survival and growth.

Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. This makes EGFR a prime target for therapeutic intervention.

EGFR Signaling Pathway

An In-depth Technical Guide to the Discovery and Synthesis of a Third-Generation EGFR Inhibitor: The Case of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific molecule designated "Egfr-IN-61" did not yield any publicly available information. It is possible that this is an internal, preclinical, or otherwise unpublished compound name. To fulfill the core requirements of the request for an in-depth technical guide, this document will focus on Osimertinib (AZD9291) , a well-documented, clinically approved, and exemplary third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. The principles and methodologies discussed herein are representative of the modern drug discovery and development process for targeted cancer therapies.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutated Non-Small Cell Lung Cancer

First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and afatinib, revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation).[1][2] Despite initial efficacy, most patients develop acquired resistance, most commonly driven by a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[3][4] This mutation increases the receptor's ATP affinity, rendering earlier-generation TKIs less effective.[2] Furthermore, the clinical utility of these earlier inhibitors is often limited by dose-limiting toxicities, such as skin rash and diarrhea, due to their inhibition of wild-type (WT) EGFR in healthy tissues.[2][3]

This clinical challenge created a clear need for a third-generation EGFR inhibitor with a specific profile:

-

High potency against both the initial sensitizing EGFR mutations and the T790M resistance mutation.

-

Significant selectivity for mutant EGFR over WT EGFR to improve the therapeutic window and reduce side effects.[2]

-

Irreversible binding to the target to achieve sustained inhibition.

The drug discovery program that ultimately yielded Osimertinib was initiated in 2009 with these goals in mind.[4][5]

Discovery of Osimertinib (AZD9291): A Structure-Guided Approach

The discovery of Osimertinib was a triumph of structure-based drug design and medicinal chemistry.[4] The core strategy was to develop a covalent inhibitor that could irreversibly bind to a cysteine residue (Cys797) within the ATP-binding site of EGFR.[6][7] This approach was intended to provide high potency and a prolonged duration of action.

The key to selectivity was exploiting the structural differences between WT and mutant EGFR. The T790M mutation, which replaces a smaller threonine residue with a bulkier, more hydrophobic methionine, created a unique opportunity. Researchers hypothesized that compounds could be designed to favorably interact with the methionine at position 790, thereby achieving selectivity over the WT receptor.[4]

A focused screening of compounds against both T790M-mutant and WT EGFR identified initial hits that were more potent against the mutant form.[4] This led to a medicinal chemistry campaign centered on a pyrimidine scaffold.[3] Through iterative cycles of design, synthesis, and testing, the molecule was optimized for:

-

Potency: Maximizing inhibitory activity against EGFRm+/T790M.

-

Selectivity: Minimizing activity against WT EGFR.

-

Pharmacokinetic Properties: Ensuring good oral bioavailability, metabolic stability, and distribution to tumor tissues.

This effort led to the identification of AZD9291 (Osimertinib), which possesses a mono-anilino-pyrimidine core with an indole substituent to enhance potency and a covalent warhead (an acrylamide group) to bind to Cys797.[6]

Synthesis Pathway

The synthesis of Osimertinib has been described in several publications and patents.[8][9][10] The apparent manufacturing route is a multi-step process that has been optimized to eliminate the need for costly reagents, microwave heating, and chromatographic purification, making it suitable for large-scale production.[8][10]

A representative synthesis is outlined below:

-

Preparation of the Pyrimidine Core: The synthesis often begins with the construction of the central di-substituted pyrimidine ring.

-

Coupling Reactions: Key steps involve coupling the pyrimidine core with the aniline and indole moieties. For instance, a crucial step is the reaction of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine with an acryloyl chloride derivative.[11]

-

Formation of the Covalent Warhead: The acrylamide moiety, which is essential for the irreversible binding, is typically introduced in the final steps of the synthesis. This involves an acylation reaction followed by an elimination step.[9]

-

Salt Formation: The final active pharmaceutical ingredient is often prepared as a mesylate salt to improve its physicochemical properties, such as solubility and stability.[9][11]

One patented process highlights a two-step, one-pot process that avoids the isolation of an unstable aniline intermediate, achieving a purity of 99.87% and an overall yield of 77% in four steps on a large scale.[8]

Quantitative Data

Osimertinib's efficacy is supported by extensive preclinical and clinical data.

Table 1: Preclinical Potency and Selectivity of Osimertinib

| Assay Type | Target | IC50 (nM) | Reference |

| Enzyme Assay | EGFRL858R | 12 | [12] |

| Enzyme Assay | EGFRL858R/T790M | 1 | [12] |

| Selectivity Ratio | WT EGFR vs Mutant EGFR | ~200x | [2] |

Table 2: Summary of Key Clinical Trial Data for Osimertinib

| Trial Name | Setting | Comparison | Primary Endpoint | Result | Reference(s) |

| AURA3 | 2nd-line (T790M+) | Osimertinib vs. Platinum-Pemetrexed Chemotherapy | Median Progression-Free Survival (PFS) | 10.1 months vs. 4.4 months (HR 0.30) | [1] |

| Objective Response Rate (ORR) | 71% vs. 31% | [1] | |||

| FLAURA | 1st-line (EGFRm+) | Osimertinib vs. 1st-Gen EGFR TKI (Erlotinib or Gefitinib) | Median PFS | 18.9 months vs. 10.2 months (HR 0.46) | [13] |

| Median Overall Survival (OS) | 38.6 months vs. 31.8 months (HR 0.80) | [14] | |||

| ADAURA | Adjuvant (Stage IB-IIIA) | Osimertinib vs. Placebo | Disease-Free Survival (DFS) in Stage II-IIIA | Not Reached vs. 19.6 months (HR 0.20) | [15] |

| 5-Year Overall Survival (OS) | 88% vs. 78% (HR 0.49) | [15][16] |

Experimental Protocols

Detailed experimental protocols are proprietary; however, the methodologies can be summarized based on published trial designs and preclinical studies.

Protocol 1: EGFR Kinase Inhibition Assay (Biochemical Assay)

-

Objective: To determine the IC50 of the test compound against various forms of the EGFR kinase.

-

Methodology:

-

Recombinant human EGFR kinase domains (WT, L858R, L858R/T790M) are used.

-

The kinase reaction is initiated in a buffer containing ATP and a substrate peptide.

-

The test compound (e.g., Osimertinib) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

Protocol 2: Cell-Based Proliferation Assay

-

Objective: To assess the effect of the test compound on the proliferation of cancer cell lines with different EGFR mutation statuses.

-

Methodology:

-

NSCLC cell lines harboring specific EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) and WT EGFR are cultured.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are treated with a range of concentrations of the test compound.

-

After an incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

-

GI50 (concentration for 50% growth inhibition) values are determined.

-

Protocol 3: Clinical Trial Protocol Outline (Based on FLAURA Trial)

-

Objective: To evaluate the efficacy and safety of Osimertinib compared to a standard-of-care EGFR TKI in treatment-naïve patients with EGFR-mutated advanced NSCLC.

-

Patient Population: Adult patients with locally advanced or metastatic NSCLC, confirmed to have an EGFR exon 19 deletion or L858R mutation, with no prior systemic therapy for advanced disease.[13]

-

Study Design: Phase III, randomized, double-blind, multicenter trial.

-

Intervention:

-

Endpoints:

-

Primary: Progression-Free Survival (PFS) as assessed by investigators.

-

Secondary: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, safety, and quality of life.

-

-

Tumor Assessments: Performed at baseline, every 6 weeks for the first 18 months, and every 12 weeks thereafter, using imaging (CT/MRI) and evaluated according to RECIST 1.1 criteria.[17]

Mandatory Visualizations

EGFR Signaling Pathway and Osimertinib's Mechanism of Action

Caption: EGFR signaling pathways and the inhibitory action of Osimertinib.

Experimental Workflow for EGFR Inhibitor Evaluation

References

- 1. Osimertinib for EGFR-mutant non-small cell lung cancer: place in therapy and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osimertinib - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 7. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. onclive.com [onclive.com]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. Osimertinib Improves Survival in Lung Cancer - NCI [cancer.gov]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

In-Depth Technical Guide: Binding Affinity of Egfr-IN-61 to EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Egfr-IN-61, a potent kinase inhibitor, to the Epidermal Growth Factor Receptor (EGFR). This document consolidates available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.

Core Data Presentation: this compound Potency

The inhibitory activity of this compound has been quantified against both wild-type (WT) and clinically relevant mutant forms of EGFR. Furthermore, its anti-proliferative effects have been assessed in cancer cell lines. This data is crucial for understanding the inhibitor's selectivity and therapeutic potential.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Enzyme | IC50 (nM) |

| EGFR (WT) | 743 |

| EGFR (L858R/T790M) | 42 |

| EGFR (L858R/T790M/C797S) | 137 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the EGFR kinase activity in a biochemical assay.[1][2][3][4][5][6][7]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | 2.14 |

| H1975 | Non-small cell lung cancer | 1.82 |

IC50 values in this context represent the concentration of this compound required to inhibit 50% of cell proliferation in a cellular assay.[1][2][3][8]

Experimental Protocols

While the specific protocols used to generate the above data for this compound are not publicly detailed, the following sections describe standard, widely accepted methodologies for determining EGFR kinase inhibition and cellular proliferation. These protocols are representative of the techniques likely employed.

EGFR Kinase Activity Assay (Biochemical Assay)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified EGFR. A common method is a continuous-read kinase assay using a fluorescent substrate.

Objective: To determine the IC50 value of this compound against wild-type and mutant EGFR kinases.

Materials:

-

Recombinant human EGFR (WT, L858R/T790M, L858R/T790M/C797S)

-

ATP (Adenosine triphosphate)

-

Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[1]

-

This compound (serially diluted)

-

384-well, non-binding surface microtiter plates

-

Fluorescence plate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Prepare a 10X stock of each EGFR enzyme in the kinase reaction buffer.

-

In a 384-well plate, add 5 µL of the diluted enzyme to each well.

-

Add 0.5 µL of serially diluted this compound in 50% DMSO to the wells. For control wells, add 0.5 µL of 50% DMSO.

-

Incubate the plate for 30 minutes at 27°C.[1]

-

-

Reaction Initiation:

-

Prepare a 1.13X ATP and peptide substrate mix in the kinase reaction buffer. The final concentration of ATP should be close to its Km value for each enzyme variant to ensure competitive binding assessment.[1]

-

Start the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.[1]

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence (e.g., λex 360 nm / λem 485 nm) every 60-90 seconds for a period of 30 to 120 minutes.[1]

-

-

Data Analysis:

-

For each well, calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

-

Cell Viability Assay (Cellular Assay)

The MTT assay is a colorimetric method used to assess the anti-proliferative effects of a compound on cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the IC50 value of this compound on the proliferation of A549 and H1975 cells.

Materials:

-

A549 and H1975 human non-small cell lung cancer cell lines

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[1]

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO).

-

Incubate the cells for 72 hours.

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, activates several downstream signaling cascades.[6] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for regulating cell proliferation, survival, and differentiation.[6][11] Dysregulation of this pathway is a common driver of cancer.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The process of determining the half-maximal inhibitory concentration (IC50) of a compound like this compound involves a systematic workflow, from preparing the reagents to analyzing the final data.

Caption: General workflow for determining the IC50 of an inhibitor.

References

- 1. rsc.org [rsc.org]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. ClinPGx [clinpgx.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research on Egfr-IN-61

An In-depth Technical Guide to Early-Stage Research on EGFR Inhibitors

Executive Summary

This technical guide provides a comprehensive overview of the critical early-stage research and development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors. While the specific compound "Egfr-IN-61" did not yield specific public data in our search, this document serves as a foundational guide for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities targeting EGFR. The guide outlines the central role of EGFR in cellular signaling, its implication in various pathologies, and a structured approach to preclinical assessment, including essential in vitro and in vivo studies. Detailed experimental protocols and data presentation formats are provided to facilitate robust and comparable scientific inquiry.

Introduction to EGFR and Its Role in Disease

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its specific ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2][3] This activation triggers a cascade of downstream signaling pathways, most notably the Ras/ERK and PI3K/Akt pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[2][3]

Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[4][5] This has made EGFR a prime target for therapeutic intervention. Beyond oncology, aberrant EGFR signaling is implicated in other conditions such as renal and cardiac fibrosis.[1][2][5]

Core Preclinical Data for a Novel EGFR Inhibitor

The early-stage evaluation of a novel EGFR inhibitor requires a systematic approach to characterize its biochemical activity, cellular effects, and in vivo efficacy. The following tables summarize key quantitative data that should be generated.

Table 1: In Vitro Biochemical and Cellular Activity

| Assay Type | Endpoint Measured | Example Result (Hypothetical) | Significance |

| Kinase Inhibition Assay | IC₅₀ (EGFR wild-type) | 15 nM | Measures the direct inhibitory potency of the compound against the target enzyme. |

| IC₅₀ (EGFR mutants) | Varies (e.g., T790M, L858R) | Determines the activity profile against clinically relevant resistance mutations. | |

| Kinase Selectivity Panel | IC₅₀ against other kinases | Assesses the specificity of the inhibitor and potential for off-target effects. | |

| Cellular Proliferation | GI₅₀ (in various cell lines) | 50 nM (e.g., in A431 cells) | Evaluates the compound's ability to inhibit the growth of cancer cells that overexpress EGFR. |

| Target Engagement | p-EGFR Inhibition (EC₅₀) | 30 nM | Confirms that the compound inhibits EGFR phosphorylation in a cellular context. |

| Apoptosis Assay | % Apoptotic Cells | 40% at 100 nM | Determines if the growth inhibition is due to the induction of programmed cell death. |

Table 2: In Vivo Preclinical Evaluation

| Study Type | Model System | Key Parameters Measured | Example Result (Hypothetical) | Significance |

| Pharmacokinetics (PK) | Mouse, Rat | Cmax, Tmax, AUC, Half-life, Bioavailability | Oral Bioavailability = 45% | Characterizes the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. |

| Xenograft Tumor Model | Nude mice with tumor implants | Tumor Growth Inhibition (TGI), Body Weight Change | 60% TGI at 50 mg/kg, daily dosing; No significant weight loss | Evaluates the anti-tumor efficacy and tolerability of the compound in a living organism. |

| Pharmacodynamics (PD) | Tumor tissue from xenografts | Inhibition of p-EGFR and downstream markers (p-ERK) | 80% inhibition of p-EGFR 4 hours post-dose | Confirms target engagement and downstream signaling inhibition in the tumor tissue. |

| Preliminary Toxicology | Rodent models | Clinical observations, organ weights, histopathology | No adverse findings at efficacious doses | Provides an initial assessment of the compound's safety profile. |

Key Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data. Below are outlines for key experiments.

EGFR Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the EGFR tyrosine kinase.

-

Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

-

Cellular Proliferation Assay (MTT or CellTiter-Glo®)

-

Objective: To measure the effect of the test compound on the proliferation of EGFR-dependent cancer cells.

-

Materials: EGFR-overexpressing cancer cell line (e.g., A431), cell culture medium, fetal bovine serum (FBS), test compound, and a viability detection reagent (e.g., MTT or CellTiter-Glo®).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell growth inhibition against the compound concentration.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of the test compound in a preclinical animal model.

-

Materials: Immunocompromised mice (e.g., nude mice), EGFR-dependent cancer cells, Matrigel (optional), test compound formulated in a suitable vehicle, calipers, and an analytical balance.

-

Procedure:

-

Implant the cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the animals into vehicle control and treatment groups.

-

Administer the test compound and vehicle according to the planned dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis.

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

-

Visualizing Molecular Pathways and Experimental Workflows

Understanding the underlying biological pathways and experimental designs is facilitated by clear visualizations.

Caption: EGFR Signaling Cascade.

Caption: Preclinical Drug Discovery Workflow.

Conclusion

The early-stage research of a novel EGFR inhibitor is a multi-faceted process that requires rigorous and systematic evaluation. By focusing on the core principles of biochemical potency, cellular activity, and in vivo efficacy, researchers can build a robust data package to support the advancement of promising new therapeutic agents. This guide provides a framework for these essential studies, emphasizing the importance of standardized protocols and clear data presentation to drive informed decision-making in the drug development pipeline.

References

- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Frontiers | Gut microbiota and metabolites: emerging prospects in the treatment of non-small cell lung cancer [frontiersin.org]

- 5. EGFR signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Egfr-IN-61: A Technical Overview of Its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of Egfr-IN-61, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The document summarizes key inhibitory activities, presents detailed experimental methodologies for relevant assays, and includes visualizations of pertinent biological pathways and experimental workflows.

Introduction

This compound has emerged as a significant molecule in the study of targeted cancer therapies, particularly for non-small cell lung cancer (NSCLC). Its inhibitory action against clinically relevant EGFR mutations, including those conferring resistance to earlier-generation inhibitors, makes its selectivity profile a critical area of investigation. This guide aims to consolidate the available data on this compound to facilitate further research and development.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been characterized against wild-type EGFR and key drug-resistant mutant forms. The available half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| EGFR (Wild-Type) | 743[1][2][3][4][5][6] |

| EGFR (L858R/T790M Mutant) | 42[1][2][3][4][5][6] |

| EGFR (L858R/T790M/C797S Mutant) | 137[1][2][3][4][5][6] |

Table 1: In vitro inhibitory activity of this compound against wild-type and mutant EGFR kinases.

Cellular Anti-proliferative Activity

This compound has also been evaluated for its ability to inhibit the growth of cancer cell lines. The IC50 values for two NSCLC cell lines are presented below.

| Cell Line | IC50 (µM) |

| A549 | 2.14[1][2][3] |

| H1975 | 1.82[1][2][3] |

Table 2: Anti-proliferative activity of this compound in human cancer cell lines.

Experimental Protocols

While specific, detailed protocols for the generation of the above data for this compound are not publicly available, this section provides representative, standard methodologies for the key experiments cited.

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Objective: To determine the IC50 value of a test compound against purified EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain (wild-type or mutant)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume of the diluted compound to the wells of a 384-well plate.

-

Add the EGFR kinase and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EGFR Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EGFR | CymitQuimica [cymitquimica.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. This compound | CymitQuimica [cymitquimica.com]

Egfr-IN-61 and its role in signal transduction pathways

An In-depth Technical Guide to EGFR-IN-61 and its Role in Signal Transduction Pathways

Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. This document utilizes Gefitinib, a well-characterized and clinically relevant EGFR inhibitor, as a representative molecule to provide a comprehensive technical guide that fulfills the user's request for in-depth data, experimental protocols, and pathway visualizations. The data and methodologies presented herein pertain to Gefitinib and serve as a framework for understanding the characterization and mechanism of action of an EGFR tyrosine kinase inhibitor.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating critical cellular processes including proliferation, differentiation, survival, and migration.[1][2] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues.[3] These phosphorylated sites act as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[3][4]

Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[5] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have emerged as a significant class of anti-cancer agents. These inhibitors typically function by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signal transduction.[6][7] This guide will provide a detailed overview of the mechanism, quantitative effects, and experimental characterization of a representative EGFR inhibitor, Gefitinib, as a proxy for "this compound".

Mechanism of Action

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[5] It reversibly binds to the ATP-binding site of the EGFR kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and other substrate proteins.[6][7] This blockade of autophosphorylation effectively halts the activation of downstream signaling cascades that are crucial for tumor cell proliferation and survival.[6][8] Gefitinib is particularly effective against tumors harboring activating mutations in the EGFR kinase domain, which render the cancer cells dependent on EGFR signaling.[7]

Data Presentation

The following tables summarize the quantitative data for Gefitinib, serving as an example for the characterization of an EGFR inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) | Notes |

| EGFR (Wild-Type) | 33 | Isolated from A431 squamous cancer cell line. |

| EGFR (Tyr1173) | 37 | Autophosphorylation site in NR6wtEGFR cells.[4] |

| EGFR (Tyr992) | 37 | Autophosphorylation site in NR6wtEGFR cells.[4] |

| ERB-B2 (HER2) | >3300 | Demonstrates over 100-fold selectivity for EGFR over ERB-B2. |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Activity in EGFR-Dependent Cell Lines

| Cell Line | EGFR Status | Assay Type | IC₅₀ (nM) |

| PC-9 | Exon 19 Deletion | Proliferation (MTT) | 77.26[9] |

| HCC827 | Exon 19 Deletion | Proliferation (MTT) | 13.06[9] |

| H3255 | L858R Mutation | Proliferation (MTT) | 3 |

| A549 | Wild-Type | Proliferation (MTT) | 19,910 |

Cellular IC₅₀ values indicate the concentration of the inhibitor required to inhibit cell proliferation or viability by 50%.

Table 3: Effect on Downstream Signaling Molecules

| Cell Line | Downstream Target | IC₅₀ (nM) | Notes |

| NR6W | p-PLC-γ | 27 | High EGFR-expressing cell line.[4] |

| Low-EGFR expressing cells | p-Akt | 220 | [4] |

| EGFRvIII-expressing cells | p-Akt | 263 | [4] |

These values represent the concentration of Gefitinib required to inhibit the phosphorylation of the specified downstream signaling protein by 50%.

Experimental Protocols

Detailed methodologies for the characterization of an EGFR inhibitor are provided below.

In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of EGFR by measuring the amount of ADP produced during the phosphorylation reaction.

-

Reagents and Materials:

-

Recombinant human EGFR enzyme

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[5]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test inhibitor (e.g., Gefitinib) dissolved in DMSO

-

384-well white assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).[5]

-

Add 2 µL of EGFR enzyme solution (concentration determined by prior enzyme titration).[5]

-

Prepare a substrate/ATP mix in kinase buffer.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.[5]

-

Incubate the plate at room temperature for 60 minutes.[5]

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[5]

-

Incubate at room temperature for 40 minutes.[5]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]

-

Incubate at room temperature for 30 minutes.[5]

-

Read the luminescence on a plate reader.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

EGFR-dependent cancer cell lines (e.g., PC-9, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in culture medium.

-

Remove the old medium and add 100 µL of the medium containing the inhibitor dilutions to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

-

Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

-

Western Blotting for Phospho-Protein Analysis

This technique is used to detect and quantify the levels of phosphorylated EGFR and its downstream signaling proteins.

-

Reagents and Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

-

Procedure:

-

Plate cells and starve them overnight in serum-free medium.

-

Pre-treat the cells with various concentrations of the test inhibitor for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody overnight at 4°C.[11]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the total protein or a loading control like β-actin.

-

Visualizations

EGFR Signaling Pathway and Inhibition

Caption: EGFR signaling pathway and the mechanism of inhibition by Gefitinib.

Experimental Workflow for Inhibitor Characterization

Caption: A typical experimental workflow for characterizing an EGFR inhibitor.

Logical Relationship: Mechanism of Action

Caption: Logical diagram illustrating the competitive inhibition mechanism.

References

- 1. bosterbio.com [bosterbio.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. selleckchem.com [selleckchem.com]

- 5. promega.com.cn [promega.com.cn]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. scispace.com [scispace.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EGFR-IN-61 in Cell Culture

Disclaimer: Information regarding a specific molecule designated "EGFR-IN-61" is not available in publicly accessible scientific literature. The following application notes and protocols are based on the general characteristics of small molecule Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) and serve as a comprehensive guide for the experimental evaluation of a hypothetical, potent, and selective EGFR inhibitor, hereafter referred to as this compound. Researchers must validate these protocols for their specific molecule of interest.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and JAK/STAT pathways.[1][2] These pathways are crucial for regulating fundamental cellular processes like proliferation, survival, differentiation, and migration.[1][2][4] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[5][6] this compound is a novel, potent, and selective small molecule inhibitor designed to target the tyrosine kinase activity of EGFR, thereby blocking downstream signaling and inhibiting the growth of EGFR-dependent tumors.

Mechanism of Action

This compound is hypothesized to function as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of EGFR signaling is expected to induce cell cycle arrest, inhibit proliferation, and promote apoptosis in cancer cells that are reliant on this pathway for their growth and survival.

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in EGFR-Dependent Cancer Cell Lines

| Cell Line | EGFR Status | IC50 (nM) |

| A549 | Wild-Type | 1500 ± 120 |

| HCC827 | Exon 19 Deletion | 15 ± 2.5 |

| NCI-H1975 | L858R & T790M | 250 ± 35 |

| PC-9 | Exon 19 Deletion | 12 ± 1.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in HCC827 Cells

| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (0.1% DMSO) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.9 |

| This compound (100 nM) | 68.5 ± 4.2 | 15.3 ± 1.8 | 16.2 ± 2.1 |

Data are presented as mean ± standard deviation.

Table 3: Induction of Apoptosis by this compound in HCC827 Cells

| Treatment (48h) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |

| Vehicle (0.1% DMSO) | 3.1 ± 0.5 | 2.5 ± 0.4 |

| This compound (100 nM) | 25.7 ± 2.8 | 15.4 ± 1.9 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCC827)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Preparation: Prepare a 2X serial dilution of this compound in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (0.1% DMSO).

-

Cell Treatment: After 24 hours, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for EGFR Signaling Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins (AKT and ERK).

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Serum-free medium

-

EGF

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

-

Drug Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (0.1% DMSO) for 2 hours.

-

EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound or vehicle (0.1% DMSO) at the desired concentration for 24-48 hours.

-

Cell Harvesting: Harvest both the adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Conclusion

These application notes provide a foundational framework for the in vitro characterization of this compound, a hypothetical EGFR inhibitor. The detailed protocols for assessing cell viability, analyzing signaling pathways, and quantifying apoptosis will enable researchers to elucidate the mechanism of action and determine the therapeutic potential of novel EGFR inhibitors. It is imperative to adapt and optimize these protocols based on the specific cell lines and experimental conditions used.

References

- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Gut microbiota and metabolites: emerging prospects in the treatment of non-small cell lung cancer [frontiersin.org]

- 6. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Egfr-IN-61 in In-Vivo Animal Studies

Disclaimer: Publicly available information on the in-vivo dosage and administration of Egfr-IN-61 is limited. The following application notes and protocols are based on general practices for in-vivo studies of EGFR inhibitors and available in-vitro data for this compound. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific animal models and experimental goals.

Introduction

This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] It has demonstrated significant in-vitro activity against various EGFR mutations, including those conferring resistance to other EGFR inhibitors.[1] These application notes provide a general framework for researchers and drug development professionals on the potential use of this compound in in-vivo animal studies to evaluate its efficacy and pharmacokinetic profile.

In-Vitro Activity of this compound

A summary of the reported in-vitro inhibitory concentrations (IC50) of this compound is presented in the table below. This data is crucial for guiding initial dose-range finding studies in animal models.

| Target | IC50 (nM) |

| EGFR (L858R/T790M) | 42 |

| EGFR (L858R/T790M/C797S) | 137 |

| EGFR (Wild-Type) | 743 |

| A549 cell line | 2140 |

| H1975 cell line | 1820 |

Data sourced from MedChemExpress.[1][2]

Proposed In-Vivo Experimental Protocols

The following are generalized protocols for evaluating the in-vivo efficacy of this compound in a tumor xenograft model. It is imperative to conduct preliminary dose-finding and toxicity studies before initiating large-scale efficacy experiments.

Animal Models

The selection of an appropriate animal model is critical for the successful in-vivo evaluation of this compound. Immunocompromised mice, such as athymic nude mice or SCID mice, are commonly used for establishing tumor xenografts from human cancer cell lines. The choice of cell line should be based on the specific EGFR mutation status relevant to the research question. For example, the H1975 cell line, which harbors the L858R/T790M EGFR mutations, could be a suitable model to test the efficacy of this compound against resistant tumors.

Formulation and Administration

The formulation of this compound for in-vivo administration will depend on its physicochemical properties. A common approach for preclinical studies is to formulate the compound in a vehicle that ensures its solubility and stability.

Example Formulation Vehicle:

-

10% DMSO

-

40% Polyethylene glycol 300 (PEG300)

-

5% Tween 80

-

45% Saline

Administration Route: Based on studies with other EGFR inhibitors like Gefitinib, oral gavage (i.g.) is a common route of administration.[3] Intraperitoneal (i.p.) injection is another potential route. The choice of administration route should be determined based on the compound's pharmacokinetic properties and the experimental design.

Efficacy Study in a Xenograft Model

This protocol outlines a typical efficacy study in a mouse xenograft model.

Experimental Workflow:

Caption: Xenograft model experimental workflow.

Detailed Protocol:

-

Cell Culture and Tumor Implantation:

-

Culture H1975 cells (or another appropriate cell line) under standard conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of Matrigel and PBS).

-

Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Vehicle Control Group: Administer the formulation vehicle daily via oral gavage.

-

This compound Treatment Group(s): Administer this compound at various dosages (e.g., 25, 50, 100 mg/kg) daily via oral gavage. The selection of starting doses should be informed by in-vitro data and preliminary toxicity studies. Studies with other EGFR inhibitors have explored both daily and weekly dosing regimens.[4][5]

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor animal health daily for any signs of toxicity.

-

Euthanize mice when tumors reach a predetermined size or at the end of the study period.